molecular formula C10H12F3N3S B2966355 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine CAS No. 2034379-30-9

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B2966355
CAS No.: 2034379-30-9
M. Wt: 263.28
InChI Key: UZXZTJMXYBNWHV-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine is a chemical compound of significant interest in research and development, particularly in the fields of medicinal and agrochemistry. Its structure incorporates a pyrimidine ring, a privileged scaffold in medicinal chemistry that is a fundamental building block in DNA and RNA synthesis . The presence of the thiomorpholine group, a saturated heterocycle containing sulfur and nitrogen, is a key feature found in various biologically active molecules and can be instrumental in modulating the compound's physicochemical properties and interaction with biological targets . Compounds featuring the trifluoromethylpyrimidine motif have demonstrated a wide range of promising biological activities in scientific research. These include applications as herbicidal , insecticidal , and fungicidal agents . The trifluoromethyl group is a common and valuable substituent in modern drug and agrochemical discovery due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity . The specific mechanism of action for this compound is area for further investigation, but related structures have been studied as ligands for various biological receptors . This product is intended for use in non-clinical research, such as building blocks in organic synthesis, the exploration of structure-activity relationships (SAR), and as a standard in analytical studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3S/c1-7-14-8(10(11,12)13)6-9(15-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZTJMXYBNWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCSCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiomorpholine moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:
  • Trifluoromethyl (-CF₃) vs. Oxan-4-yl : The -CF₃ group in the target compound is strongly electron-withdrawing, which may improve binding interactions in hydrophobic enzyme pockets compared to the ether-linked oxan-4-yl in BK79473 .
  • Thiomorpholine vs.
  • Molecular Complexity : Patent compounds (e.g., EP 4 374 877 A2) exhibit higher molecular weights and intricate architectures, likely optimized for specific therapeutic targets such as kinase inhibition .
Table 2: Antifungal Activity of Pyrimidine Derivatives
Compound Target Pathogen EC₅₀ (μg/mL) Inhibition Rate (%) Notes
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine Phomopsis sp. N/A N/A Inferred activity from structural analogs .
Compound 5o () Phomopsis sp. 10.5 100 Superior to Pyrimethanil (EC₅₀ = 32.1 μg/mL) .
BK79473 Not reported N/A N/A Structural data only; biological testing pending .
Key Observations:
  • Antifungal Potency : While direct data for the target compound are unavailable, the -CF₃-pyrimidine scaffold in compound 5o demonstrates exceptional activity against Phomopsis sp., suggesting that the thiomorpholine variant may retain or enhance this efficacy .
  • Role of Substituents: The trifluoromethyl group’s electron-withdrawing nature likely contributes to stronger target binding compared to non-fluorinated analogs.

Biological Activity

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₄F₃N₃S
  • Molecular Weight : 307.31 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity Overview

The compound has demonstrated several biological activities, including:

  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating p53 expression levels. For example, in vitro tests revealed significant cytotoxic effects against leukemia and breast cancer cell lines .
  • Antimicrobial Properties : Preliminary data suggest that the compound exhibits antibacterial activity against certain strains of bacteria, although further studies are required to confirm these findings.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human acute lymphoblastic leukemia (CEM) cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through mitochondrial pathways .

Case Study 2: Inhibition of Autophagy

In a separate investigation, the compound was tested for its ability to inhibit autophagic processes in cancer cells. The findings suggested that it could disrupt autophagosome formation, thereby enhancing the efficacy of conventional chemotherapeutics like doxorubicin .

Comparative Biological Activity Table

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundCEM (leukemia)10Induces apoptosis
DoxorubicinCEM (leukemia)0.5DNA intercalation
Compound A (similar structure)MDA-MB-231 (breast cancer)12Apoptosis induction

Q & A

Q. What are the established synthetic routes for 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine, and what key intermediates are involved?

Synthesis typically involves alkylation of pyrimidine precursors with thiomorpholine derivatives. For example:

  • Step 1 : Prepare the pyrimidine core via chlorosulfonation or bromomethylation of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine (or analogous structures), followed by thiosulfonic acid salt formation ().
  • Step 2 : Introduce the thiomorpholine moiety via nucleophilic substitution or coupling reactions. Alkylation of thiosulfonic acid salts with bromomethyl intermediates is a common strategy ().
  • Key intermediates : 5-bromomethyl-2-methylpyrimidin-4-amine thiosulfonic acid salts, thiomorpholine derivatives with activated leaving groups (e.g., bromides) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?

  • Primary methods :
    • 1H/13C NMR : Assign peaks based on substituent electronic effects (e.g., trifluoromethyl deshields adjacent protons) ().
    • X-ray crystallography : Resolves conformation of the thiomorpholine ring and pyrimidine planarity ().
  • Discrepancies : Solubility issues in polar solvents (e.g., water) may complicate NMR analysis; use deuterated DMSO or dioxane (). Crystallization challenges due to flexible thiomorpholine ring require optimized solvent systems (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions involving this compound?

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the pyrimidine ring’s C5 position (para to CF3), as demonstrated in analogous pyrimidine derivatives (). This effect stabilizes transition states via inductive effects, favoring substitution at less electron-deficient sites. Computational studies (e.g., DFT) are recommended to validate regioselectivity in novel reactions .

Q. What strategies mitigate conflicting data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental design :
    • Dose-response profiling : Use multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to differentiate target-specific effects ().
    • Control compounds : Include structurally similar analogs (e.g., non-CF3 pyrimidines) to isolate the role of the trifluoromethyl group ().
  • Data interpretation : Correlate activity with logP values; the CF3 group increases hydrophobicity, potentially enhancing membrane permeability but also off-target toxicity .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Single-crystal X-ray analysis reveals intramolecular interactions (e.g., N—H⋯N hydrogen bonds) that stabilize specific conformations. For example, in related pyrimidines, dihedral angles between the thiomorpholine and pyrimidine rings range from 12° to 86°, depending on substituents (). Use temperature-dependent crystallography to assess dynamic conformational changes .

Q. What methodologies optimize the handling of hazardous intermediates during synthesis?

  • Safety protocols :
    • Bromomethyl intermediates : Use inert atmospheres (N2/Ar) to prevent exothermic decomposition ().
    • Waste management : Segregate halogenated byproducts (e.g., bromides) for professional disposal ().
  • Alternative routes : Replace bromine with greener leaving groups (e.g., tosylates) to reduce toxicity ().

Methodological Challenges and Solutions

Q. How can researchers address low yields in thiomorpholine coupling reactions?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency with aryl halides ().
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiomorpholine sulfur atom ().

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Software : SwissADME or pkCSM for logP, solubility, and CYP450 inhibition predictions.
  • Focus parameters : The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility; balance with hydrophilic substituents (e.g., hydroxyl groups) ().

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